4-Benzyloxypropiophenone

Description

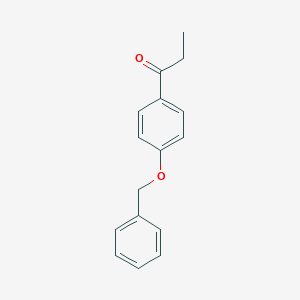

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylmethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-16(17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFGSOJYHVTNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196343 | |

| Record name | p-Benzyloxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4495-66-3 | |

| Record name | 1-[4-(Phenylmethoxy)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4495-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Benzyloxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004495663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4495-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzyloxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-benzyloxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzyloxypropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AE8SS5B76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxypropiophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxypropiophenone, also known by its IUPAC name 1-[4-(benzyloxy)phenyl]propan-1-one, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, possessing both a ketone and a benzyl ether functional group, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder.[1] It is characterized by the presence of a propiophenone core with a benzyloxy group at the para position of the phenyl ring.

Structure:

-

Synonyms: p-Benzyloxypropiophenone, 4'-Benzyloxypropiophenone[2][3][4]

-

SMILES: CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2[3]

The structure consists of a central phenyl ring substituted with a propanoyl group (-COC2H5) and a benzyloxy group (-OCH2C6H5). The ketone and ether functionalities are the primary sites of its chemical reactivity.

Chemical Data Summary:

| Property | Value | Source(s) |

| Molecular Formula | C16H16O2 | [3][4] |

| Molecular Weight | 240.30 g/mol | [3] |

| Melting Point | 99-102 °C | [5] |

| Boiling Point | 391 °C at 760 mmHg | [5] |

| Density | 1.081 g/cm³ | [5] |

| Solubility | Insoluble in water | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Experimental Protocols

Method 1: Williamson Ether Synthesis followed by Friedel-Crafts Acylation

This two-step synthesis first prepares 4-benzyloxyphenol, which is then acylated.

Step 1: Synthesis of 4-Benzyloxyphenol (Williamson Ether Synthesis)

Materials:

-

4-Hydroxyphenone (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Sodium hydroxide (1.2 eq)

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxyphenone in ethanol.

-

Add a solution of sodium hydroxide in water to the flask and stir for 15 minutes at room temperature to form the sodium phenoxide.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-benzyloxyphenol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-benzyloxyphenol.

Step 2: Synthesis of this compound (Friedel-Crafts Acylation)

Materials:

-

4-Benzyloxyphenol (1.0 eq)

-

Propionyl chloride (1.2 eq)

-

Anhydrous aluminum chloride (AlCl3) (1.3 eq)

-

Anhydrous dichloromethane (DCM)

-

Ice-cold water

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-benzyloxyphenol and propionyl chloride in anhydrous DCM and add this solution dropwise to the AlCl3 suspension.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

General Protocol:

-

Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water) to find a solvent that dissolves the compound when hot but not when cold.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ketone (C=O) and ether (C-O-C) functional groups.

-

Mass Spectrometry (MS): MS will determine the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Role in Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing the specific involvement of this compound in biological signaling pathways. However, the propiophenone scaffold and its derivatives are of interest in medicinal chemistry.

Derivatives of this compound have been investigated for their biological activities. For instance, certain phenyl ether derivatives prepared from 4'-(Benzyloxy)propiophenone have shown potential pesticidal and antitumor activity. While this does not directly implicate this compound in a specific signaling pathway, it highlights the potential for its derivatives to interact with biological targets. Further research is required to elucidate any direct effects of this compound on cellular signaling.

Conclusion

This compound is a key synthetic intermediate with well-defined chemical properties and a clear structural composition. While detailed, published protocols for its direct synthesis are scarce, its preparation can be reliably achieved through established organic reactions such as the Williamson ether synthesis and Friedel-Crafts acylation. Although its direct role in signaling pathways is not yet established, the biological activity of its derivatives suggests that it is a valuable scaffold for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this versatile compound.

References

An In-depth Technical Guide to 4-Benzyloxypropiophenone (CAS: 4495-66-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxypropiophenone, with the CAS number 4495-66-3, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1][2] Its chemical structure, featuring a benzyloxy group attached to a propiophenone backbone, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug development, particularly as a key intermediate.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 4495-66-3 | [1] |

| Molecular Formula | C₁₆H₁₆O₂ | [1][3] |

| Molecular Weight | 240.30 g/mol | [1][3] |

| Appearance | Off-white to light beige powder/crystalline solid | [1][2] |

| Melting Point | 99-102 °C | [4] |

| Boiling Point | 391 °C at 760 mmHg | [4] |

| Density | 1.081 g/cm³ | [4] |

| Solubility | Insoluble in water | [1] |

| Synonyms | p-Benzyloxypropiophenone, 1-(4-(Benzyloxy)phenyl)propan-1-one, 4'-Benzyloxypropiophenone | [4][5][6][7] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

General Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 4'-hydroxypropiophenone and benzyl bromide.

Materials:

-

4'-Hydroxypropiophenone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydroxide)

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 4'-hydroxypropiophenone (1 equivalent) in acetone or DMF.

-

Base Addition: Add potassium carbonate (1.5-2 equivalents) to the solution. The mixture should be stirred vigorously.

-

Alkyl Halide Addition: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound workflow.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceuticals, including Isoxsuprine, Ritodrine, and notably, Bazedoxifene.[8] Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[9]

Role in Bazedoxifene Synthesis

In the synthesis of Bazedoxifene, this compound is used to construct the core indole structure of the final drug molecule.[3]

Experimental Protocol: Fischer Indole Synthesis for Bazedoxifene Intermediate

This protocol describes the reaction of this compound with a substituted hydrazine to form a key indole intermediate.

Materials:

-

This compound

-

4-Benzyloxyphenylhydrazine hydrochloride

-

Ethanol

-

Acetic acid or a Lewis acid (e.g., Aluminium chloride) as a catalyst[3]

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and reflux condenser

Procedure:

-

Reaction Setup: Suspend this compound (1 equivalent) and 4-benzyloxyphenylhydrazine hydrochloride (1 equivalent) in ethanol in a round-bottom flask.[3]

-

Catalyst Addition: Add a catalytic amount of acetic acid or a Lewis acid.[3]

-

Reaction: Reflux the mixture for approximately 12 hours. The product is expected to precipitate out of the solution during this time.[3]

-

Isolation: Cool the reaction mixture to 10-15 °C.[3]

-

Filtration and Washing: Isolate the crystallized product by filtration and wash with chilled ethanol and then water.[3]

-

Drying: Dry the product to obtain 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a key intermediate for Bazedoxifene.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, research on structurally related compounds can provide insights. For instance, 4-(Benzyloxy)phenol has been shown to modulate the immune response in mycobacteria-infected cells through the JAK1/STAT3 signaling pathway.[10] This suggests that compounds with a benzyloxyphenyl moiety may have the potential to interact with inflammatory or immune signaling cascades. Further research is needed to determine if this compound or its metabolites exhibit similar activities.

Hypothetical Signaling Pathway Involvement

Caption: Potential JAK/STAT pathway interaction.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

Analytical Methods

| Method | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the benzyl group, and the ethyl protons of the propiophenone chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the methylene carbon of the benzyl group, and the carbons of the ethyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretch (around 1680 cm⁻¹), C-O-C ether linkage, and aromatic C-H bonds. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (240.30 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound when analyzed using a suitable column and mobile phase. |

Safety and Handling

The toxicological properties of this compound have not been fully investigated.[11] It may cause eye and skin irritation, as well as respiratory tract irritation upon inhalation.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound.[11] It is stable under normal temperatures and pressures.[11]

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in a controlled environment by trained personnel, adhering to all applicable safety guidelines.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. This compound | 4495-66-3 [chemicalbook.com]

- 6. p-Benzyloxypropiophenone | C16H16O2 | CID 78246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4'-Benzyloxypropiophenone, 99%, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. youtube.com [youtube.com]

- 9. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]

- 10. Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

Spectroscopic Profile of 4-Benzyloxypropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Benzyloxypropiophenone (CAS No: 4495-66-3), a compound of interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility.

Chemical Structure and Properties

-

IUPAC Name: 1-[4-(benzyloxy)phenyl]propan-1-one

-

Synonyms: 4'-Benzyloxypropiophenone, p-Benzyloxypropiophenone

-

CAS Number: 4495-66-3

-

Molecular Formula: C₁₆H₁₆O₂

-

Molecular Weight: 240.30 g/mol

-

Melting Point: 99-102 °C[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 (approx.) | d | 2H | Aromatic protons (ortho to C=O) |

| 7.45 - 7.30 (approx.) | m | 5H | Phenyl protons of benzyl group |

| 7.00 (approx.) | d | 2H | Aromatic protons (ortho to O-CH₂) |

| 5.15 (approx.) | s | 2H | -O-CH₂- |

| 3.00 (approx.) | q | 2H | -CO-CH₂-CH₃ |

| 1.20 (approx.) | t | 3H | -CO-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 199.0 (approx.) | C=O |

| 162.5 (approx.) | Aromatic C-O |

| 136.5 (approx.) | Quaternary aromatic C of benzyl group |

| 130.5 (approx.) | Aromatic CH (ortho to C=O) |

| 129.5 (approx.) | Quaternary aromatic C (para to C=O) |

| 128.6 (approx.) | Aromatic CH of benzyl group |

| 128.2 (approx.) | Aromatic CH of benzyl group |

| 127.5 (approx.) | Aromatic CH of benzyl group |

| 114.5 (approx.) | Aromatic CH (ortho to O-CH₂) |

| 70.1 (approx.) | -O-CH₂- |

| 31.0 (approx.) | -CO-CH₂-CH₃ |

| 8.5 (approx.) | -CO-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060, 3030 | Medium | Aromatic C-H stretch |

| ~2980, 2940 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (ketone) stretch |

| ~1600, 1580, 1510 | Strong to Medium | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1170 | Strong | C-O stretch |

| ~1020 | Medium | Aryl-O-C stretch (symmetric) |

| ~740, 695 | Strong | Aromatic C-H out-of-plane bend (monosubstituted ring) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 240 | Moderate | [M]⁺ (Molecular ion) |

| 121 | High | [C₈H₅O]⁺ (p-hydroxybenzoyl cation) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to p-Benzyloxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Benzyloxypropiophenone, also known as 1-(4-(benzyloxy)phenyl)propan-1-one, is a key chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a propiophenone core with a benzyl ether linkage, makes it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of the core physical and chemical properties of p-benzyloxypropiophenone, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in the development of biologically active molecules. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

p-Benzyloxypropiophenone is a solid, crystalline compound at room temperature. Its physical properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₆O₂ | [1],[2],[3] |

| Molecular Weight | 240.30 g/mol | [2],[4],[5] |

| CAS Number | 4495-66-3 | [1],[2],[3] |

| Appearance | White to light cream/beige powder/solid | [6],[7],[8] |

| Melting Point | 99 - 102 °C | [2],[7],[9],[10] |

| Boiling Point | 391 °C at 760 mmHg | [2],[9],[10] |

| Density | 1.081 g/cm³ | [2],[10] |

| Flash Point | 174.4 °C | [2],[10] |

| Refractive Index | 1.562 | [2],[10] |

| Vapor Pressure | 2.54E-06 mmHg at 25°C | [10] |

| Solubility | Insoluble in water. Soluble in methanol, ethyl acetate, dichloromethane, and chloroform.[11],[8],[12] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of p-benzyloxypropiophenone.

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Data available, typically run in CDCl₃. Expected signals would correspond to the ethyl group protons, aromatic protons from both phenyl rings, and the methylene protons of the benzyl group. | [1],[2] |

| ¹³C NMR | Data available. The spectrum would show distinct signals for the carbonyl carbon, the aliphatic carbons of the ethyl group, the methylene carbon of the benzyl group, and the various aromatic carbons. | [2],[13] |

| Infrared (IR) Spectroscopy | Data available from KBr pellet or nujol mull techniques. Characteristic peaks would include a strong absorption for the C=O (ketone) stretch, C-O-C (ether) stretches, and absorptions corresponding to aromatic C-H bonds. | [1],[2] |

| Mass Spectrometry (MS) | GC-MS data is available. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. | [1],[2] |

Experimental Protocols

Synthesis of p-Benzyloxypropiophenone

A common and effective method for the synthesis of p-benzyloxypropiophenone is via the Williamson ether synthesis, starting from p-hydroxypropiophenone and a benzylating agent like benzyl chloride or benzyl bromide.

Reaction: p-Hydroxypropiophenone + Benzyl Chloride --(Base)--> p-Benzyloxypropiophenone + Base·HCl

Materials:

-

p-Hydroxypropiophenone

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Deionized water

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux, filtration, and extraction

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-hydroxypropiophenone (1 equivalent) in acetone or DMF.

-

Add potassium carbonate (1.5-2.0 equivalents) to the solution. The mixture will be a suspension.

-

Slowly add benzyl chloride (1.1-1.2 equivalents) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in dichloromethane or ethyl acetate and wash with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure p-benzyloxypropiophenone.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of p-benzyloxypropiophenone is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS). The solution is placed in an NMR tube and analyzed using an NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a mull is prepared by grinding the sample with Nujol. The sample is then placed in an IR spectrometer, and the spectrum is recorded. The positions of absorption bands are used to identify functional groups.

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification. The molecules are ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z) to determine the molecular weight and fragmentation pattern.

Applications and Biological Relevance

p-Benzyloxypropiophenone is not typically used as an end-product but serves as a crucial intermediate in the synthesis of several important pharmaceuticals.[14] Its structure is a precursor to more complex molecules with specific biological activities.

Intermediate for Bazedoxifene

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[8][13] It exhibits tissue-selective estrogen agonist or antagonist effects.[15] Recent studies have also identified it as an inhibitor of the IL-6/GP130 signaling pathway, giving it potential anticancer properties.[1][2] The inhibition of this pathway can suppress downstream signaling molecules like STAT3 and ERK, which are often implicated in tumor growth and proliferation.[2]

Intermediate for Ritodrine

Ritodrine is a tocolytic agent used to stop premature labor.[16] It functions as a beta-2 adrenergic receptor agonist.[9][11] By stimulating these receptors on uterine smooth muscle cells, it triggers a signaling cascade that increases cyclic AMP (cAMP) levels.[4][17] This rise in cAMP leads to the activation of protein kinase A (PKA), which ultimately reduces intracellular calcium concentrations, causing muscle relaxation and the cessation of uterine contractions.[11][17]

Intermediate for Isoxsuprine

Isoxsuprine is a vasodilator used to treat symptoms of cerebrovascular insufficiency and peripheral vascular disease.[12][18] Its mechanism is multifaceted, involving the activation of the nitric oxide/cyclic GMP (NO/cGMP) and hydrogen sulfide/ATP-sensitive potassium channel (H₂S/KATP) pathways.[6] It also acts as a β₂-adrenergic agonist and blocks α₁-adrenoceptors and calcium channels, all contributing to its vasodilatory effect.[6][18]

Stability and Reactivity

p-Benzyloxypropiophenone is stable under normal laboratory conditions.[6] It should be stored in a cool, dry, well-ventilated area away from incompatible substances.[9]

-

Conditions to Avoid: Excess heat, direct sunlight, and moisture.[6][9]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[7][9]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[7]

Safety and Handling

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Measures:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Skin: Wash with plenty of water.[6]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]

-

Ingestion: Rinse mouth. Seek medical advice if you feel unwell.[6]

-

Conclusion

p-Benzyloxypropiophenone is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined physical properties, coupled with its versatile reactivity, establish it as a valuable intermediate for the synthesis of complex, biologically active molecules such as bazedoxifene, ritodrine, and isoxsuprine. A thorough understanding of its characteristics, synthesis, and handling, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

- 1. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling | MDPI [mdpi.com]

- 2. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Ritodrine Hydrochloride used for? [synapse.patsnap.com]

- 5. Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. JCI Insight - Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk [insight.jci.org]

- 8. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]

- 11. What is the mechanism of Ritodrine Hydrochloride? [synapse.patsnap.com]

- 12. Identification of isoxsuprine hydrochloride as a neuroprotectant in ischemic stroke through cell-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bazedoxifene: a selective estrogen-receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN103739540A - Method for preparing bazedoxifene acetate intermediate - Google Patents [patents.google.com]

- 15. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 16. Ritodrine - Wikipedia [en.wikipedia.org]

- 17. Ritodrine | C17H21NO3 | CID 33572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Synthesis of 4-Benzyloxypropiophenone from 4-hydroxypropiophenone

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxypropiophenone is a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its synthesis from 4-hydroxypropiophenone. Two primary synthetic methodologies, the classical Williamson ether synthesis and a modern phase-transfer catalysis approach, are detailed. This document includes in-depth experimental protocols, quantitative data summaries, and workflow visualizations to support researchers and professionals in the field of drug development and organic synthesis.

Introduction

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients (APIs). The core of this transformation is the O-benzylation of 4-hydroxypropiophenone, a reaction that falls under the category of Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a benzylating agent, typically a benzyl halide.[1] The efficiency and selectivity of this reaction are paramount to ensure high yields and purity of the desired product, which is a valuable building block in medicinal chemistry. This guide will explore two effective methods for this synthesis, providing detailed protocols and comparative data.

Synthetic Pathways

The conversion of 4-hydroxypropiophenone to this compound is achieved through nucleophilic substitution. The phenolic proton is first removed by a base to generate a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of a benzyl halide, proceeding via an SN2 mechanism.[1]

Classical Williamson Ether Synthesis

This widely used method employs a moderate base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone. The reaction is typically carried out under reflux conditions to ensure a reasonable reaction rate. This method is advantageous due to the low cost and ready availability of the reagents.

Phase-Transfer Catalysis (PTC)

A more contemporary approach involves the use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a biphasic system (e.g., toluene and water). This technique facilitates the transfer of the aqueous phenoxide ion into the organic phase where the benzyl halide resides, thereby accelerating the reaction rate and often leading to cleaner conversions under milder conditions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two synthetic methods, providing a basis for comparison.

Table 1: Reagents and Stoichiometry

| Parameter | Classical Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) |

| Starting Material | 4-Hydroxypropiophenone | 4-Hydroxypropiophenone |

| Benzylating Agent | Benzyl Bromide or Benzyl Chloride | Benzyl Chloride |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |

| Catalyst | Not Applicable | Tetrabutylammonium Bromide (TBAB) |

| Solvent System | Acetone | Toluene / Water |

| Stoichiometry (Reactant:Base:Benzyl Halide) | ~ 1 : 1.5 : 1.2 | ~ 1 : 1.2 : 1 |

Table 2: Reaction Conditions and Yield

| Parameter | Classical Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) |

| Temperature | Reflux (~56 °C for Acetone) | 80 °C |

| Reaction Time | 4 - 24 hours | 1 - 2 hours |

| Reported Yield | 92-99% (for analogous reactions)[1] | ~100% Conversion |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.00-7.90 (m, 2H), 7.50-7.30 (m, 5H), 7.00-6.90 (m, 2H), 5.15 (s, 2H), 3.05 (q, J=7.2 Hz, 2H), 1.22 (t, J=7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 199.5, 162.8, 136.3, 131.5, 130.8, 128.7, 128.2, 127.5, 114.5, 70.2, 31.6, 8.4 |

| Mass Spectrum (m/z) | 240.1 (M+) |

| Melting Point | 100-102 °C[2] |

Experimental Protocols

Protocol 1: Classical Williamson Ether Synthesis

This protocol is adapted from analogous, high-yield O-benzylation procedures.[1]

Materials:

-

4-Hydroxypropiophenone

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypropiophenone (1.0 eq).

-

Add anhydrous acetone to dissolve the starting material.

-

Add anhydrous potassium carbonate (1.5 eq) to the flask.

-

Stir the suspension vigorously and add benzyl bromide (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Phase-Transfer Catalysis (PTC)

This protocol is based on a reported method for the selective synthesis of this compound.

Materials:

-

4-Hydroxypropiophenone

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dodecane (as an internal standard for GC analysis, optional)

-

Sodium chloride (NaCl)

Procedure:

-

Prepare the sodium salt of 4-hydroxypropiophenone in a separate step by reacting 4-hydroxypropiophenone (1.0 eq) with sodium hydroxide (1.2 eq) in toluene at 100 °C for 1 hour.

-

Cool the mixture to the reaction temperature of 80 °C.

-

In a reaction vessel, combine the pre-formed sodium salt of 4-hydroxypropiophenone in toluene, an aqueous solution of sodium chloride, and tetrabutylammonium bromide (TBAB).

-

Add benzyl chloride (1.0 eq) to the mixture with vigorous stirring (e.g., 1000 rpm).

-

Maintain the reaction at 80 °C for 1-2 hours, monitoring the reaction by gas chromatography (GC) or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The product can be further purified by recrystallization.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described.

Caption: Workflow for Classical Williamson Ether Synthesis.

Caption: Workflow for Phase-Transfer Catalysis Synthesis.

Conclusion

The synthesis of this compound from 4-hydroxypropiophenone can be effectively achieved by both classical Williamson ether synthesis and phase-transfer catalysis. The classical method offers simplicity and uses inexpensive reagents, while the PTC method provides faster reaction times and high conversion rates under milder conditions. The choice of method will depend on the specific requirements of the synthesis, such as scale, available equipment, and desired purity. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully implement either of these synthetic routes.

References

The Discovery and History of 4-Benzyloxypropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxypropiophenone is a key aromatic ketone that has garnered significant interest in organic synthesis and medicinal chemistry. Its utility as a versatile intermediate in the preparation of a variety of biologically active molecules, including pharmaceuticals, has solidified its importance in drug discovery and development. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and analysis of this compound. Detailed experimental protocols and visualizations of relevant synthetic and signaling pathways are included to support researchers and scientists in their work with this compound.

Introduction and Historical Context

The primary impetus for the synthesis of this compound and its analogues has been their role as crucial building blocks in the creation of more complex molecules. Propiophenone derivatives are known to be precursors for a range of pharmaceuticals, including sympathomimetic amines, anti-arrhythmic agents, and antidiabetic compounds. The introduction of the benzyloxy group at the 4-position offers a strategic advantage in multi-step syntheses, providing a stable protecting group for the phenolic hydroxyl that can be selectively removed under specific conditions. This has made this compound a valuable intermediate in the synthesis of compounds such as the selective estrogen receptor modulator (SERM) bazedoxifene, the NMDA receptor antagonist Ifenprodil, and the beta-adrenergic agonist Buphenine.[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4495-66-3 | [2][3][4][5][6] |

| Molecular Formula | C₁₆H₁₆O₂ | [2][3][4][5][6] |

| Molecular Weight | 240.30 g/mol | [2][6] |

| Melting Point | 99-102 °C | [2][6] |

| Boiling Point | 391.0 ± 17.0 °C at 760 mmHg | [2][6] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 174.4 ± 14.5 °C | [2][6] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Insoluble in water | [3] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the benzylation of 4-hydroxypropiophenone. This reaction is a classic example of a Williamson ether synthesis.

General Synthesis Workflow

Detailed Experimental Protocol: Benzylation of 4-Hydroxypropiophenone

Materials:

-

4-Hydroxypropiophenone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxypropiophenone (1 equivalent).

-

Add anhydrous potassium carbonate (1.5 equivalents) and acetone to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Role in the Synthesis of Bazedoxifene Intermediate

This compound is a critical starting material in the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a key intermediate for the pharmaceutical agent bazedoxifene. The following diagram illustrates the initial steps of this synthetic pathway.

Experimental Protocol: Synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole

This protocol is adapted from patent literature and describes a Fischer indole synthesis approach.

Materials:

-

This compound

-

4-Benzyloxyphenylhydrazine hydrochloride

-

Ethanol

-

Acetic acid (catalyst)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Suspend this compound (1 equivalent) and 4-benzyloxyphenylhydrazine hydrochloride (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of acetic acid to the mixture.

-

Heat the mixture to reflux (approximately 75-80 °C) for 12 hours.

-

During the reflux period, the product will precipitate.

-

After cooling the reaction mixture to 10-15 °C, isolate the crystallized product by filtration.

-

Wash the product with chilled ethanol and then with water to afford 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.

Analytical Methods

The characterization and quality control of this compound are typically performed using standard analytical techniques in organic chemistry.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for assessing the purity of this compound.

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Detection: UV detection at a wavelength of approximately 275 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for identification and to detect volatile impurities.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless inlet.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).

-

Detection: Mass spectrometry (electron ionization mode).

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra will show characteristic peaks for the aromatic protons, the benzylic methylene protons, the ethyl group, and the carbonyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ketone (around 1670 cm⁻¹), C-O-C stretching of the ether, and the aromatic C-H and C=C bonds.

Potential Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, related phenolic compounds have demonstrated biological activity. For instance, 4-(benzyloxy)phenol has been shown to possess immunomodulatory effects. A study on this compound revealed its ability to facilitate the clearance of intracellular mycobacteria in human macrophages. This action is mediated through the p53-induced expression of IL-35, which in turn activates the JAK1/STAT3 signaling pathway. This leads to an increase in intracellular calcium levels and promotes phagosome-lysosome fusion, ultimately enhancing the host's defense against the infection.[4]

Given the structural similarity, it is plausible that this compound or its metabolites could interact with similar or related signaling pathways. Further research is warranted to explore the potential biological activities of this compound.

References

- 1. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 3. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 4. Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. manavchem.com [manavchem.com]

- 6. Propiophenone - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 4-Benzyloxypropiophenone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Solubility of 4-Benzyloxypropiophenone

This compound (CAS No. 4495-66-3) is a solid, appearing as a white to off-white powder with a melting point in the range of 99-102 °C. Its molecular structure, featuring a large non-polar region composed of a benzene ring, a benzyl group, and a propiophenone backbone, alongside a polar carbonyl group, is the primary determinant of its solubility profile. The axiom "like dissolves like" is the guiding principle in predicting its behavior in various solvents.

Qualitative Solubility Profile:

Based on available safety data sheets and chemical database information, this compound is known to be insoluble in water.[1] This is expected due to the molecule's predominantly non-polar character, which prevents the formation of significant hydrogen bonds with water molecules. Conversely, it is qualitatively described as being soluble in several organic solvents, including dichloromethane, ethyl acetate, and methanol.[2]

Theoretical Solubility Framework

The solubility of this compound in a given organic solvent is governed by the intermolecular forces between the solute and the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the polar carbonyl group of this compound. The large non-polar regions of the molecule will interact favorably with the organic parts of these solvents through London dispersion forces. Consequently, good solubility is anticipated in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar and capable of hydrogen bonding, the large non-polar bulk of this compound may limit its solubility compared to smaller, more polar solutes. However, the presence of the carbonyl oxygen allows it to act as a hydrogen bond acceptor, leading to some degree of solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The extensive non-polar structure of this compound suggests that it will be readily soluble in non-polar solvents like toluene and hexane, where London dispersion forces are the predominant intermolecular interactions.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents remains largely uncharacterized in publicly accessible databases and scientific journals. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following gravimetric method provides a reliable and accurate approach.

4.1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Calibrated thermometers

4.2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that solubility equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish with the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator to evaporate the solvent completely.

-

Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish minus the initial tare weight of the dish.

-

Solubility can then be calculated in various units (e.g., g/L, mg/mL) by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and procedural steps for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: A logical diagram for predicting solubility based on molecular structure.

References

An In-depth Technical Guide to the Thermochemical Data of 4-Benzyloxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the available physicochemical data for 4-benzyloxypropiophenone. Due to the limited availability of specific experimental thermochemical data in the public domain, this document focuses on presenting known physical properties and detailing the standardized experimental protocols used to determine key thermochemical parameters such as enthalpy of combustion and fusion. This guide serves as a foundational resource for researchers requiring this data for process development, safety analysis, and computational modeling.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 240.30 g/mol | --INVALID-LINK-- |

| CAS Number | 4495-66-3 | --INVALID-LINK-- |

| Melting Point | 99-102 °C | --INVALID-LINK-- |

| Boiling Point | 391.0 ± 17.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.1 ± 0.1 g/cm³ | --INVALID-LINK-- |

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental methodologies for determining the primary thermochemical properties of organic compounds like this compound.

The standard enthalpy of combustion (ΔHc°) is a critical parameter for assessing the energetic content of a compound and can be used to derive the standard enthalpy of formation (ΔHf°). The following protocol outlines the procedure using a static bomb calorimeter.

Objective: To determine the gross heat of combustion of this compound.

Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

Oxygen bomb

-

Crucible (silica or platinum)

-

Calorimeter bucket

-

High-precision thermometer or temperature sensor

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Analytical balance (readable to 0.1 mg)

Procedure:

-

Sample Preparation: A pellet of approximately 0.5-1.0 g of this compound is prepared using a pellet press. The exact mass of the pellet is recorded.

-

Calorimeter Calibration: The calorimeter is calibrated by combusting a certified standard, typically benzoic acid, of a known mass. This determines the heat capacity (Ccal) of the calorimeter system.

-

Bomb Assembly: The weighed sample is placed in the crucible within the oxygen bomb. A fuse wire of known mass and heat of combustion is attached to the electrodes, making contact with the sample.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry Run: The bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals until a maximum temperature is reached and the temperature begins to fall.

-

Post-Run Analysis: The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The length of the unburned fuse wire is measured to calculate the amount of wire that combusted.

-

Calculations: The gross heat of combustion is calculated using the temperature change and the heat capacity of the calorimeter, with corrections made for the heat released by the combustion of the fuse wire.

DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (typically aluminum) and lids

-

Crimping press

-

Analytical balance

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-15 mg) is accurately weighed into a sample pan.[1] The pan is then hermetically sealed using a crimping press.[1]

-

Instrument Setup: The DSC is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium. An empty, sealed pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled temperature program. A common program involves a heat-cool-heat cycle to erase the thermal history of the sample.[1] For data collection, a heating rate of 10 °C/min is typical.[2]

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak.[1] The area under the melting peak corresponds to the enthalpy of fusion, which is calculated by the instrument's software.[1]

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound.

Objective: To evaluate the thermal stability and decomposition pattern of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (typically ceramic or platinum)

-

Analytical balance

Procedure:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed into the TGA sample pan.[3]

-

Instrument Setup: The TGA is tared to zero with an empty sample pan. The desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) is set at a constant flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[4]

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition. The temperatures at which specific mass loss percentages occur are often reported to characterize thermal stability.

Visualizing Experimental and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above and a representative synthetic pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Benzyloxypropiophenone via Phase-Transfer Catalysis

Introduction

4-Benzyloxypropiophenone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including drugs like Ifenprodil and Buphenine.[1][2] Traditional synthesis routes for this compound can be cumbersome and environmentally unfriendly.[1][2] Phase-transfer catalysis (PTC) offers a greener and more efficient alternative, enabling the reaction of two immiscible reactants.[3][4] This methodology utilizes a phase-transfer catalyst, typically a quaternary ammonium salt, to transport a reactant from an aqueous phase to an organic phase where the reaction occurs.[4] This approach leads to higher yields, milder reaction conditions, and reduced waste generation.[1][3]

This document provides detailed application notes and protocols for the synthesis of this compound using a liquid-liquid-liquid (L-L-L) phase-transfer catalysis system. This specific method, which involves the formation of a third catalyst-rich phase, has been shown to intensify reaction rates and achieve 100% selectivity towards the desired product.[1][2][5]

Application Notes

The synthesis of this compound is achieved through the O-alkylation of 4-hydroxypropiophenone with benzyl chloride. In this phase-transfer catalysis protocol, the reaction is carried out in a biphasic system of toluene and water, with sodium hydroxide as the base and tetrabutylammonium bromide (TBAB) as the catalyst.[1] The formation of a distinct third liquid phase, composed of the catalyst, is a key feature of the L-L-L PTC system, which allows for easy separation and reuse of the catalyst.[1][2][5]

Several parameters influence the reaction rate and yield. The concentration of the catalyst, TBAB, is critical; a shift from a liquid-liquid (L-L) to a liquid-liquid-liquid (L-L-L) system is observed upon increasing the catalyst concentration, which significantly enhances the reaction rate.[1] Other factors such as stirring speed, temperature, and concentration of reactants (sodium hydroxide and benzyl chloride) also play a crucial role in optimizing the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound using L-L-L phase-transfer catalysis.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Hydroxypropiophenone | 0.01 mol | |

| Benzyl Chloride | 0.01 mol | |

| Sodium Hydroxide | 0.012 mol | |

| Toluene | - | Organic Phase |

| Water | - | Aqueous Phase |

| Catalyst | ||

| Tetrabutylammonium Bromide (TBAB) | 0.004 mol | For L-L-L PTC system |

| Reaction Conditions | ||

| Temperature | 80 °C | |

| Reaction Time | 1 h | |

| Stirring Speed | - | Sufficient for mixing |

| Results | ||

| Selectivity | 100% | Towards this compound |

| Yield | Quantitative | [1] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Materials:

-

4-Hydroxypropiophenone

-

Benzyl chloride

-

Sodium hydroxide

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dodecane (for internal standard in analysis)

-

Sodium chloride

Equipment:

-

100 cm³ fully baffled mechanically agitated glass reactor

-

Six-blade pitched-turbine impeller

-

Reflux condenser

-

Isothermal oil bath

-

Mechanical stirrer with motor

Procedure:

-

Preparation of the Sodium Salt of 4-Hydroxypropiophenone:

-

To the glass reactor, add 0.01 mol of 4-hydroxypropiophenone and 0.012 mol of sodium hydroxide.

-

Add toluene as the solvent.

-

Heat the mixture to 100 °C and agitate for 1 hour to form the sodium salt.[1]

-

-

Phase-Transfer Catalysis Reaction:

-

After the formation of the sodium salt, cool the reaction mixture to the desired reaction temperature of 80 °C.[1]

-

Add 0.01 mol of benzyl chloride, 0.004 mol of tetrabutylammonium bromide (TBAB), and the aqueous phase (water). The addition of sodium chloride can aid in the formation of the third phase.[1]

-

Continue agitation and maintain the temperature at 80 °C for 1 hour.[1]

-

-

Reaction Monitoring and Analysis:

-

Samples can be withdrawn at different time intervals to monitor the progress of the reaction.

-

The concentration of reactants and products can be determined using gas chromatography (GC) with dodecane as an internal standard.

-

-

Work-up and Product Isolation:

-

After the reaction is complete, allow the mixture to settle. The three phases (aqueous, organic, and catalyst) will separate.

-

Separate the organic phase.

-

The catalyst-rich phase can be recovered and potentially reused.[1]

-

Wash the organic phase with water to remove any remaining water-soluble impurities.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

References

Application Notes and Protocols for the Synthesis of Ifenprodil from 4-Benzyloxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of Ifenprodil, a selective NMDA receptor antagonist, commencing from 4-benzyloxypropiophenone. The described synthetic route involves an initial α-bromination of the propiophenone, followed by a nucleophilic substitution with 4-benzylpiperidine. The subsequent diastereoselective reduction of the resulting α-aminoketone yields the protected precursor, which is then deprotected via catalytic hydrogenation to afford the final product, Ifenprodil. This protocol includes comprehensive methodologies, tabulated quantitative data for each synthetic step, and a visual workflow diagram to ensure clarity and reproducibility for researchers in medicinal chemistry and drug development.

Introduction

Ifenprodil is a phenylethanolamine derivative that acts as a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Its unique pharmacological profile has led to its use as a cerebral vasodilator and its investigation for various neurological and psychiatric disorders. The synthesis of Ifenprodil and its analogs is of significant interest to the medicinal chemistry community. This protocol outlines a reliable synthetic pathway to Ifenprodil starting from the readily available this compound.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for Ifenprodil from this compound.

Experimental Protocols

Step 1: α-Bromination of this compound

This step involves the selective bromination at the α-position of the ketone.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in glacial acetic acid.

-

From the dropping funnel, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid and bromine.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-1-(4-(benzyloxy)phenyl)propan-1-one.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Bromine, Glacial Acetic Acid |

| Reaction Time | 4-6 hours |

| Temperature | Room Temperature |

| Typical Yield | 85-95% |